Chemical properties of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid
Chemical properties of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid
An In-depth Technical Guide to 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: Properties, Synthesis, and Applications
Foreword: Navigating Isomeric Scaffolds
In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. The topic requested, 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid, specifies the imidazo[1,5-a]pyridine core. However, a thorough review of the scientific literature and commercial availability reveals that the overwhelmingly prevalent and well-documented isomer is the imidazo[1,2-a]pyridine system. Specifically, the compound with CAS Number 59128-15-3 is 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid .[1]
Given that the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry with extensive documentation, this guide will focus on this scientifically validated and accessible compound.[2][3] This approach ensures that the information provided is not only accurate but also immediately applicable for researchers and drug development professionals. We will delve into the chemical properties, synthesis, and vast potential of this key building block, providing a robust foundation for its use in pioneering research.
Compound Profile and Physicochemical Properties
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a functionalized heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry. The fused bicyclic system, comprising a pyridine and an imidazole ring, imparts a rigid, planar structure, while the bromine atom and the acetic acid moiety provide orthogonal handles for chemical modification.
The presence of the bromine atom at the 6-position enhances reactivity, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4] The acetic acid group at the 2-position provides a convenient point for amide or ester formation, crucial for library synthesis and the development of prodrugs or targeted covalent inhibitors.
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| CAS Number | 59128-15-3 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [5] |
| Physical Form | Light-brown powder | [5] |
| Purity | Typically ≥95% | [1][5] |
| Canonical SMILES | O=C(O)CC1=CN2C=C(Br)C=CC2=N1 | [1] |
| InChI Key | QJDVUWIOSJBCTD-UHFFFAOYSA-N | [1][5] |
| Storage | Sealed in dry, store in freezer, under -20°C | [5] |
Synthesis and Purification Workflow
The synthesis of 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is not a single-step reaction but a strategic sequence. The core of the strategy involves the initial formation of the imidazo[1,2-a]pyridine scaffold, followed by the introduction of the acetic acid side chain. A common and efficient method for constructing the core is the condensation of a 2-aminopyridine derivative with an α-haloketone or equivalent.
A validated route begins with 2-amino-5-bromopyridine, which undergoes cyclization with chloroacetaldehyde to form the 6-bromoimidazo[1,2-a]pyridine core.[6] Subsequent functionalization at the 2-position is required to introduce the acetic acid moiety.
Caption: Proposed two-part synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
This protocol is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold.[6]
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Reaction Setup: To a round-bottom flask, add 2-amino-5-bromopyridine (1 eq.), ethanol as the solvent, and sodium bicarbonate (1.5-2.0 eq.) as the base.
-
Reagent Addition: While stirring, slowly add a 40% aqueous solution of chloroacetaldehyde (1.1-1.2 eq.) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50°C) and maintain for 2 to 24 hours, monitoring the reaction progress by TLC.
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Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure 6-bromoimidazo[1,2-a]pyridine.[6]
Self-Validation Insight: The use of a mild base like sodium bicarbonate is critical to neutralize the HCl generated during the cyclization without promoting unwanted side reactions. Monitoring by TLC is essential to prevent the formation of degradation byproducts from prolonged heating.
Chemical Reactivity and Derivatization Potential
The true value of this compound for researchers lies in its potential for derivatization. It possesses three primary reactive sites that can be addressed with high selectivity.
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Carboxylic Acid Group: This is the most accessible functional group, readily undergoing esterification or amidation reactions using standard coupling agents like EDC/HOBt or by conversion to an acyl chloride. This allows for the attachment of various molecular fragments, linkers, or payload molecules.
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C6-Bromine Atom: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This enables the introduction of aryl, heteroaryl, alkynyl, or amino substituents, profoundly altering the electronic and steric properties of the scaffold.
-
Imidazopyridine Ring: The heterocyclic core itself can undergo electrophilic substitution, although the existing substituents will direct the position of attack. More recently, visible-light-induced C-H functionalization has emerged as a powerful tool for derivatizing the imidazo[1,2-a]pyridine core at positions C3 or C5.[3]
Caption: Key derivatization pathways for the title compound.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Characterization
| Technique | Region/Shift | Predicted Assignment | Rationale |
| ¹H NMR | 10.0 - 13.0 ppm (broad s) | -COOH | The acidic proton signal is typically broad and downfield.[7] |
| 7.5 - 8.5 ppm (m) | Aromatic protons (H5, H7, H8) | Protons on the fused heterocyclic ring system. | |
| ~7.5 ppm (s) | Aromatic proton (H3) | The proton on the imidazole moiety. | |
| ~3.8 ppm (s) | -CH₂- | Methylene protons adjacent to the carbonyl and the aromatic ring. | |
| ¹³C NMR | ~170 ppm | C=O (Carboxylic Acid) | Carbonyl carbon chemical shift. |
| 115 - 150 ppm | Aromatic/Heteroaromatic Carbons | Carbons of the imidazo[1,2-a]pyridine ring. | |
| ~35 ppm | -CH₂- | Aliphatic methylene carbon. | |
| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) | Characteristic broad absorption for the hydrogen-bonded hydroxyl group. |
| ~1700 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) | Strong, sharp absorption for the carbonyl group. | |
| 1500-1600 cm⁻¹ | C=C and C=N stretch | Absorptions from the aromatic ring system. |
Biological Significance and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[3] Derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][8][9]
This specific compound, 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, is not an end-drug itself but rather a high-value starting material for building libraries of potential drug candidates. Its structure is particularly relevant for targeting protein kinases, a major class of drug targets in oncology. The imidazopyridine core can act as a hinge-binding motif, while derivatization at the C6-bromo and C2-acetic acid positions allows for exploration of the solvent-exposed regions of the ATP-binding pocket to achieve potency and selectivity.
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